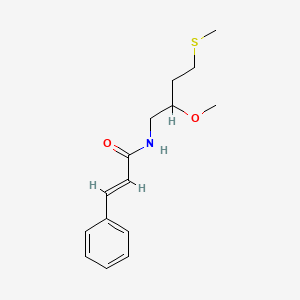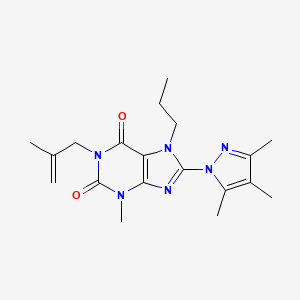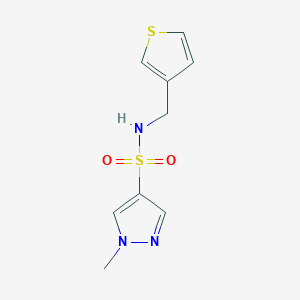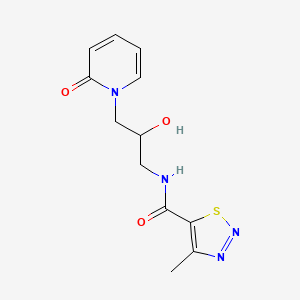
(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate, also known as EEDT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. EEDT belongs to the class of thiophene derivatives and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further research.
作用机制
The exact mechanism of action of (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate is not fully understood. However, it is believed that (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate exerts its biological effects by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition leads to a decrease in the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be mediated by the activation of caspase enzymes, which are involved in the signaling pathways that regulate apoptosis. (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate has also been found to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, which are involved in the immune response to infection and injury.
实验室实验的优点和局限性
One advantage of using (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This property makes it a useful tool for studying the mechanisms of cancer cell growth and bacterial pathogenesis. However, one limitation of using (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate is its potential toxicity to normal cells. Further research is needed to determine the optimal dosage and duration of treatment to minimize the potential side effects of (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate.
未来方向
There are several future directions for research involving (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate. One area of focus is the development of (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate-based drugs for the treatment of cancer and bacterial infections. Another area of research is the investigation of the mechanism of action of (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate and its potential role in the regulation of cell growth and proliferation. Additionally, further research is needed to determine the optimal dosage and duration of treatment with (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate to minimize potential side effects.
合成方法
(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate can be synthesized using a multistep procedure that involves the reaction of various chemical reagents. The first step involves the reaction of ethyl acetoacetate with thiourea to form ethyl 2-thioxo-4,5-dimethylthiophene-3-carboxylate. This intermediate product is then subjected to a series of reactions that involve the use of various chemical reagents, including acetic anhydride, ammonium acetate, and ethyl chloroformate, to form the final product, (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate.
科学研究应用
(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. These properties make it a promising candidate for further research in the field of medicine. (E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate has been shown to inhibit the growth of various cancer cells, including breast cancer and colon cancer cells. It has also been found to have antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
ethyl 2-[[(E)-4-amino-4-oxobut-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-4-19-13(18)11-7(2)8(3)20-12(11)15-10(17)6-5-9(14)16/h5-6H,4H2,1-3H3,(H2,14,16)(H,15,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQAHULBLGKQQG-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C=CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C=C/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2955675.png)
methanone](/img/structure/B2955677.png)
![2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2955678.png)

![1-[(2S)-2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2955681.png)

![1-(2-bromophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2955683.png)


![2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(3-ethoxypropyl)-2-oxoacetamide](/img/structure/B2955688.png)

![1-(2-phenylethyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-2,6-dione](/img/structure/B2955690.png)
![N-(1-cyanocyclohexyl)-2-[[5-(2,4-dichlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2955694.png)
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2955698.png)